4-Bromo-5-propylthiophene-2-carbonyl chloride

Catalog No.
S809691
CAS No.
1160249-08-0
M.F
C8H8BrClOS
M. Wt
267.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-propylthiophene-2-carbonyl chloride

CAS Number

1160249-08-0

Product Name

4-Bromo-5-propylthiophene-2-carbonyl chloride

IUPAC Name

4-bromo-5-propylthiophene-2-carbonyl chloride

Molecular Formula

C8H8BrClOS

Molecular Weight

267.57 g/mol

InChI

InChI=1S/C8H8BrClOS/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3

InChI Key

QEMUVXWVKNPQJG-UHFFFAOYSA-N

SMILES

CCCC1=C(C=C(S1)C(=O)Cl)Br

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)Cl)Br
  • Chemical Properties and Potential Uses

    Based on its structure, 4-Bromo-5-propylthiophene-2-carbonyl chloride can be classified as an organosulfur compound containing a thiophene ring, a carbonyl chloride group, and a bromine atom. Thiophene and its derivatives have various applications in organic chemistry, including pharmaceuticals and materials science . The presence of the carbonyl chloride group suggests potential reactivity for further functionalization in organic synthesis.

  • Availability and Research Focus

    While some commercial suppliers offer 4-Bromo-5-propylthiophene-2-carbonyl chloride, scientific literature regarding its specific research applications is scarce. This suggests the compound may be a relatively new material or one used in niche research areas where information is not widely published.

Further exploration might involve:

  • Patent Databases: Searching patent databases for mentions of 4-Bromo-5-propylthiophene-2-carbonyl chloride could reveal potential industrial applications or processes utilizing this compound.
  • Emerging Research Fields: Investigating recent research in areas like thiophene-based materials or halogenated organic compounds might uncover studies that employ this specific compound.

4-Bromo-5-propylthiophene-2-carbonyl chloride is an organosulfur compound characterized by the presence of a thiophene ring, a carbonyl chloride functional group, and a bromine atom. Its molecular formula is C₈H₈BrClOS, with a molecular weight of approximately 267.57 g/mol. The compound's structure indicates potential reactivity due to the carbonyl chloride group, which can facilitate further functionalization in organic synthesis. Thiophene derivatives like this compound are known for their applications in various fields, including pharmaceuticals and materials science .

The carbonyl chloride group in 4-Bromo-5-propylthiophene-2-carbonyl chloride makes it a versatile reagent in organic chemistry. It can undergo several types of reactions:

  • Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Acylation Reactions: The compound can serve as an acylating agent, introducing acyl groups into other substrates.
  • Coupling Reactions: It may participate in coupling reactions with various aromatic compounds, enhancing the complexity of synthetic pathways.

These reactions are significant for synthesizing more complex thiophene derivatives or other functionalized organic compounds.

Synthesis methods for 4-Bromo-5-propylthiophene-2-carbonyl chloride typically involve multi-step organic reactions. A common synthetic route might include:

  • Bromination: Starting from 5-propylthiophene, bromination can be achieved using bromine or a brominating agent.
  • Carbonylation: The introduction of the carbonyl chloride group can be performed via acylation reactions using thionyl chloride or oxalyl chloride.
  • Purification: The product is usually purified through recrystallization or chromatographic techniques.

These methods highlight the compound's synthetic accessibility while emphasizing its reactivity and potential utility in further chemical transformations.

4-Bromo-5-propylthiophene-2-carbonyl chloride has potential applications in several areas:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Material Science: Its derivatives may be used in developing new materials with specific electronic or optical properties.
  • Pharmaceuticals: Potential use in drug development due to its biological activity profile.

Despite its promising applications, detailed commercial utilization remains limited due to the scarcity of specific research data .

Several compounds share structural characteristics with 4-Bromo-5-propylthiophene-2-carbonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 4-bromo-5-propylthiophene-2-carboxylateC₉H₁₁BrO₂SContains a methyl ester instead of carbonyl chloride
4-Bromo-5-propylthiophene-2-carboxylic acidC₈H₉BrO₂SContains a carboxylic acid group
4-Bromo-thiopheneC₄H₄BrSSimpler structure without propyl or carbonyl functionalities

These compounds highlight the structural diversity within thiophene derivatives and underscore the unique reactivity and potential applications of 4-Bromo-5-propylthiophene-2-carbonyl chloride compared to its analogs.

XLogP3

4.3

Dates

Modify: 2023-08-16

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